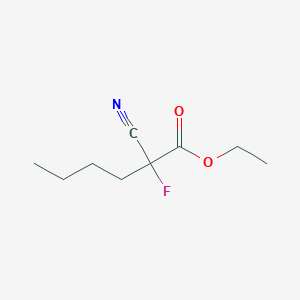
Ethyl 2-cyano-2-fluorohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-2-fluorohexanoate is an organic compound with the molecular formula C9H14FNO2 It is a derivative of hexanoic acid, featuring both a cyano group (-CN) and a fluoro group (-F) attached to the second carbon atom of the hexanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-fluorohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase transfer catalyst. The reaction is typically carried out under an inert atmosphere, such as argon, and at elevated temperatures to facilitate the substitution of the bromo group with a fluoro group .
Another method involves the cyanoacetylation of amines, where ethyl cyanoacetate reacts with various substituted amines under different conditions to yield cyanoacetamide derivatives . This method can be adapted to produce this compound by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-2-fluorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these functional groups under appropriate conditions.
Condensation Reactions: The compound can undergo condensation reactions with other carbonyl-containing compounds to form more complex structures.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and phase transfer catalysts.
Condensation: Reagents such as aldehydes or ketones, along with bases like sodium hydroxide (NaOH), are used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted hexanoates, while reduction reactions can produce amines.
Applications De Recherche Scientifique
Ethyl 2-cyano-2-fluorohexanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use this compound to study the effects of cyano and fluoro groups on biological activity and molecular interactions.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-2-fluorohexanoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles, while the fluoro group can influence the compound’s reactivity and stability. These interactions can lead to the formation of new chemical bonds and the modulation of biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-cyano-2-fluorohexanoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-2-bromohexanoate: Similar structure but with a bromo group instead of a fluoro group.
Ethyl 2-cyano-2-chlorohexanoate: Contains a chloro group instead of a fluoro group.
Ethyl 2-cyano-2-iodohexanoate: Features an iodo group in place of the fluoro group.
These compounds share similar reactivity patterns but differ in their specific chemical and physical properties due to the nature of the halogen substituent.
Propriétés
Numéro CAS |
18283-14-2 |
|---|---|
Formule moléculaire |
C9H14FNO2 |
Poids moléculaire |
187.21 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-fluorohexanoate |
InChI |
InChI=1S/C9H14FNO2/c1-3-5-6-9(10,7-11)8(12)13-4-2/h3-6H2,1-2H3 |
Clé InChI |
OXSFGCXQEUAXGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C#N)(C(=O)OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)

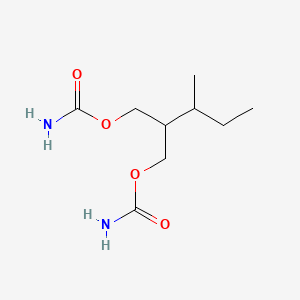
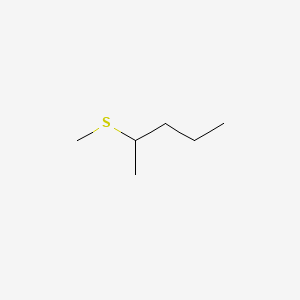
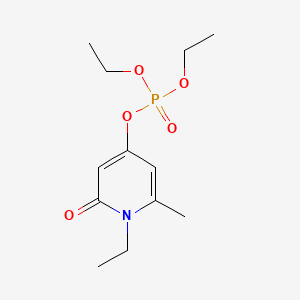
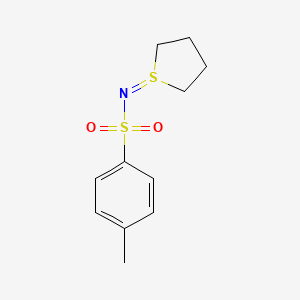
![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)
![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
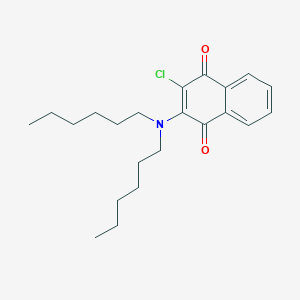
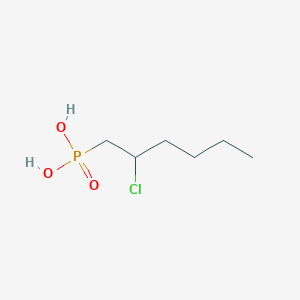
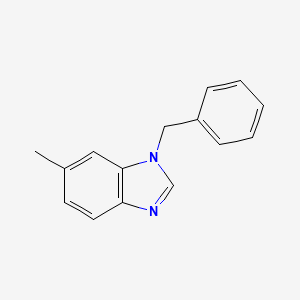
![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
